3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride
Description
Properties
IUPAC Name |
2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFBZNGGRKDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC3=CC=CC=C3C#N)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with 3-aminoisoindoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The cyanophenyl group can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Hydroxide or alkoxide derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desirable properties .
Biological Applications
The compound's structure enables it to interact with biological macromolecules, making it a candidate for drug development. Preliminary studies suggest that it may exhibit biological activities that warrant further investigation:
- Drug Development : Research is ongoing to assess its potential as a therapeutic agent for various diseases, particularly in oncology and neurology .
Medicinal Chemistry
In medicinal chemistry, the compound has been evaluated for its anticancer properties. For instance, in vitro studies have shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 4.2 | Induction of apoptosis |
| MCF-7 (breast) | 5.0 | Cell cycle arrest at S phase |
| HCT116 (colon) | 3.5 | Inhibition of cyclin-dependent kinases |
These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including activating caspase pathways and inhibiting cell proliferation .
Industrial Applications
Beyond its research applications, this compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. This aspect makes it relevant in materials science and nanotechnology .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Anticancer Activity : A study by Xia et al. demonstrated that related compounds exhibit significant anticancer effects, providing comparative analysis that supports the efficacy of isoindole derivatives in oncology.
- Biological Activity : Research indicates that compounds similar to this compound display notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use in antibiotic development .
Mechanism of Action
The mechanism of action of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindoline
- 2-cyanobenzyl chloride
- 3-aminoisoindoline
Uniqueness
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride is unique due to its isoindolium core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it valuable for various applications.
Biological Activity
3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride (CAS No. 400880-08-2) is a compound characterized by its isoindolium core, which contributes to its unique chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3, with a molecular weight of approximately 283.7555 g/mol. Its structure includes an amino group and a cyanophenylmethyl group, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3 |
| Molecular Weight | 283.7555 g/mol |
| CAS Number | 400880-08-2 |
| IUPAC Name | 2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;chloride |
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The isoindolium structure allows it to modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can affect cell proliferation and survival.
- Receptor Binding : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate various biological functions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study evaluated the effects of several isoindole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468). The MTT assay results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that this compound could be a promising candidate for further research in cancer therapeutics .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Preliminary investigations suggest that isoindole derivatives can exhibit activity against various pathogens by disrupting cellular processes or inhibiting essential enzymes.
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of 2-cyanobenzyl chloride with 3-aminoisoindoline in a solvent like dimethylformamide (DMF) under basic conditions. This method ensures high yield and purity of the product .
Comparative Studies
Comparative studies with similar compounds highlight the unique reactivity and stability of this isoindole derivative:
| Compound | Activity Type | Notes |
|---|---|---|
| 3-Aminoisoindoline | Anticancer | Moderate activity against tumor cells |
| 2-Cyanobenzyl Chloride | Precursor for synthesis | Used in the preparation of isoindoles |
| Isoindole Derivatives | Various biological activities | Broad spectrum of potential applications |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the isoindolium core in 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride, and how do substituents influence reaction pathways?
- Methodological Answer : The isoindolium core can be synthesized via cyclization reactions involving phthalimide derivatives or indole precursors. For example, nucleophilic substitution on pre-functionalized benzoyl chlorides (e.g., 2-[(1,3-dioxo-isoindolin-2-yl)methyl]benzoyl chloride) with amines can yield isoindolium salts . The 2-cyanophenyl group may require careful control of reaction conditions (e.g., temperature < 80°C) to prevent nitrile hydrolysis. Steric hindrance from the cyanophenyl substituent may necessitate polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency .
Q. How can researchers confirm the structural integrity of the synthesized compound, particularly the positioning of the cyanophenyl group?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in studies of similar indole derivatives . For non-crystalline samples, advanced NMR techniques (e.g., -DEPT, - HMBC) can resolve ambiguities in substituent placement. Mass spectrometry (HRMS) should corroborate molecular weight, while IR spectroscopy can verify nitrile functionality (~2220 cm) .
Advanced Research Questions
Q. What computational strategies can predict and mitigate steric or electronic challenges during functionalization of the isoindolium ring?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to identify steric clashes, particularly from the 2-cyanophenyl group. Institutions like ICReDD employ reaction path search algorithms to optimize conditions (e.g., solvent polarity, catalyst choice) and predict regioselectivity in nucleophilic attacks . For instance, computational screening might reveal that LiAlH selectively reduces isoindolium carbonyls without affecting nitrile groups .
Q. How should researchers resolve contradictions in reaction outcomes when varying nucleophiles (e.g., amines vs. alcohols) in isoindolium derivatization?
- Methodological Answer : Contradictions often arise from competing mechanisms (e.g., SN2 vs. aromatic substitution). Systematic DOE (Design of Experiments) can isolate variables such as nucleophile strength, solvent dielectric constant, and temperature. For example, primary amines may favor SN2 pathways at the benzylic position, while bulky alcohols could promote ring-opening via acid catalysis . Kinetic studies (e.g., time-resolved NMR) and LC-MS monitoring can clarify intermediate formation .
Q. What advanced separation techniques are recommended for purifying isoindolium chloride salts with high hygroscopicity?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or countercurrent chromatography (CCC) can isolate hygroscopic salts while minimizing water uptake. CRDC subclass RDF2050104 highlights membrane technologies for ionic compounds . For lab-scale purification, reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) improves resolution. Lyophilization under inert atmosphere (N) prevents hydrate formation .
Q. How can researchers leverage indole functionalization strategies (e.g., formimidate chemistry) to modify the amino group in 3-amino-isoindolium derivatives?
- Methodological Answer : Ethyl N-(3-cyano-indol-2-yl)formimidate, as described in indole synthesis, can be adapted for isoindolium systems. The amino group can undergo Schiff base formation with aldehydes, followed by reductive amination (NaBHCN) to introduce alkyl/aryl substituents. Protecting groups (e.g., Boc) may be necessary to prevent side reactions at the isoindolium nitrogen .
Methodological Considerations
- Experimental Design : Prioritize reaction condition screening using high-throughput automation (e.g., parallel reactors) to assess temperature, solvent, and catalyst effects .
- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shift calculations via ACD/Labs) to validate structural assignments .
- Safety Protocols : Adhere to advanced handling protocols (e.g., inert atmosphere gloveboxes) for hygroscopic chloride salts, as outlined in chemical hygiene plans for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
